6-Mercapto-1-hexanol
Overview
Description
6-Mercapto-1-hexanol, also known as 6-sulfanylhexan-1-ol, is an organic compound with the molecular formula C6H14OS. It is a colorless liquid with a faint odor and is soluble in water. This compound is notable for its dual functional groups: a hydroxyl group (-OH) and a thiol group (-SH), which make it a versatile molecule in various chemical applications .
Mechanism of Action
Target of Action
6-Mercapto-1-hexanol (MCH) primarily targets gold surfaces and is used as a tool for surface coating . It enables the blocking of active sites and non-specific absorption .
Mode of Action
MCH forms a self-assembled monolayer (SAM) with identically represented C6 spacer . This SAM formation allows MCH to interact with its targets, i.e., gold surfaces, and bring about changes in their properties .
Biochemical Pathways
It has been noted that it can modulate the activity of enzymes and other proteins by acting as a competitive inhibitor . This suggests that MCH may have an impact on various biochemical pathways through its inhibitory action.
Result of Action
The primary result of MCH’s action is the formation of a self-assembled monolayer on gold surfaces . This monolayer can block active sites and prevent non-specific absorption . It can also be further functionalized with various groups even when attached to gold nanoclusters .
Action Environment
The action of MCH can be influenced by environmental factors. For instance, it forms explosive mixtures with air on intense heating . Also, the development of hazardous combustion gases or vapors is possible in the event of fire . Therefore, the environment in which MCH is used can significantly influence its action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
6-Mercapto-1-hexanol plays a significant role in biochemical reactions. It stabilizes proteins through the formation of disulfide bonds between cysteine residues, enhancing protein stability . Additionally, this compound can modulate the activity of enzymes and other proteins by acting as a competitive inhibitor .
Cellular Effects
The effects of this compound on cells are primarily related to its interactions with proteins. By forming disulfide bonds, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It can inhibit or activate enzymes, thereby influencing biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Mercapto-1-hexanol can be synthesized through several methods:
Reaction of 6-chlorohexanol with sodium hydrosulfide: This method involves the nucleophilic substitution of the chlorine atom in 6-chlorohexanol with a thiol group from sodium hydrosulfide under basic conditions.
Reduction of 6-mercaptohexan-1-one: This method involves the reduction of 6-mercaptohexan-1-one using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound typically involves the large-scale application of the above synthetic routes, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions
6-Mercapto-1-hexanol undergoes various chemical reactions due to its hydroxyl and thiol groups:
Reduction: The compound can be reduced to form hexanethiol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters when reacted with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, iodine.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Disulfides: Formed from the oxidation of the thiol group.
Hexanethiol: Formed from the reduction of the hydroxyl group.
Ethers and esters: Formed from substitution reactions involving the hydroxyl group.
Scientific Research Applications
6-Mercapto-1-hexanol has a wide range of applications in scientific research:
Surface Coating: It forms self-assembled monolayers on gold surfaces, which are used in biosensing and surface modification applications.
Nanotechnology: It is employed in the functionalization of nanoparticles for drug delivery and imaging applications.
Chemical Sensors: It is used in the fabrication of chemical sensors to differentiate between various substances, such as cheese varieties.
Comparison with Similar Compounds
Similar Compounds
2-Mercaptoethanol: Similar to 6-Mercapto-1-hexanol but with a shorter carbon chain.
3-Mercaptopropionic acid: Contains a carboxyl group instead of a hydroxyl group.
8-Mercapto-1-octanol: Similar structure but with a longer carbon chain.
Uniqueness
This compound is unique due to its specific combination of a hydroxyl and thiol group on a six-carbon chain. This combination allows it to form stable self-assembled monolayers and act as a versatile linker molecule in various applications, making it distinct from other similar compounds .
Properties
IUPAC Name |
6-sulfanylhexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14OS/c7-5-3-1-2-4-6-8/h7-8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZAJZLUKVKCBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCS)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90339932 | |
Record name | 6-Mercapto-1-hexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90339932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1633-78-9 | |
Record name | 6-Mercapto-1-hexanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1633-78-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Mercapto-1-hexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90339932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Mercapto-1-hexanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 6-Mercapto-1-hexanol interact with gold surfaces?
A1: this compound forms stable, self-assembled monolayers (SAMs) on gold surfaces through a strong gold-sulfur bond. [, ] The thiol group (-SH) of the molecule chemisorbs onto the gold surface, while the alkyl chain points outward, creating a well-ordered monolayer. [, ]
Q2: What are the downstream effects of this compound SAMs on gold surfaces?
A2: this compound SAMs effectively passivate the gold surface, reducing non-specific adsorption of biomolecules and other species. [, ] This property makes them invaluable in the development of biosensors and other surface-sensitive analytical techniques. [, ]
Q3: Can the density of this compound SAMs be controlled?
A3: Yes, the density of this compound SAMs can be controlled by adjusting the concentration of this compound in the deposition solution and the deposition time. [] Co-assembly with other thiolated molecules, such as DNA probes, allows for the creation of mixed SAMs with tunable surface properties. [, ]
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C6H14OS, and its molecular weight is 134.25 g/mol. []
Q5: What spectroscopic techniques are used to characterize this compound?
A5: this compound can be characterized using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR) spectroscopy, and X-ray photoelectron spectroscopy (XPS). [, ] These techniques provide information about the molecule's structure, functional groups, and its interaction with the gold surface.
Q6: Does this compound exhibit any catalytic properties?
A6: While this compound itself is not known for its catalytic properties, it plays a crucial role in facilitating electron transfer processes in electrochemical sensors. [, ] The presence of the hydroxyl group (-OH) can influence the electron transfer kinetics at the electrode surface.
Q7: What are the typical applications of this compound in biosensor development?
A7: this compound is frequently used in biosensor development for:
- Passivation of electrode surfaces: Reducing non-specific adsorption and improving signal-to-noise ratio. [, ]
- Controlling probe density: Co-assembly with thiolated DNA probes to optimize probe spacing and hybridization efficiency. [, ]
- Enhancing sensor stability: Improving the stability and shelf-life of biosensors. []
Q8: How is computational chemistry used to study this compound SAMs?
A8: Computational methods like molecular dynamics simulations and density functional theory (DFT) calculations are used to study the structure, stability, and electron transfer properties of this compound SAMs. [, ] These simulations provide valuable insights into the molecular-level interactions within the SAM and its interface with the surrounding environment.
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